

Biotin-4-aminophenol structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-4-aminophenol**

Cat. No.: **B2762796**

[Get Quote](#)

An In-depth Technical Guide to **Biotin-4-aminophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-aminophenol, also known as Biotin-Phenol (BP), is a critical reagent in modern proteomics and cell biology.^{[1][2][3][4]} It is a derivative of biotin, a vitamin, that has been chemically modified with a phenol group. This modification allows it to be used in enzyme-catalyzed proximity labeling techniques to map protein-protein interactions and identify components of subcellular structures in their native cellular environment. In the presence of a peroxidase enzyme, such as APEX2 (engineered ascorbate peroxidase), and hydrogen peroxide (H₂O₂), **Biotin-4-aminophenol** is converted into a highly reactive but short-lived phenoxy radical.^{[1][5][6][7]} This radical can then covalently bind to electron-rich amino acid residues, primarily tyrosine, on nearby proteins within a nanometer-scale radius. The attached biotin tag then serves as a handle for the subsequent enrichment and identification of these labeled proteins via mass spectrometry.

Core Properties and Structure

Biotin-4-aminophenol is a white to off-white solid compound.^[2] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	$C_{16}H_{21}N_3O_3S$	[2][3][5][6]
Molecular Weight	335.42 g/mol	[1][2][3][6]
CAS Number	901770-40-9	[2][3][5]
IUPAC Name	N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide	[3]
Canonical SMILES	<chem>O=C(CCCC[C@H]1SC--INVALID-LINK--([H])[C@]1([H])NC2=O)NC3=CC=CC(=O)C=C3</chem>	[3]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO (≥ 108.4 mg/mL); Insoluble in Ethanol and Water	[3]
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year	[1][6]

Chemical Structure:

Mechanism of Action in Proximity Labeling

The utility of **Biotin-4-aminophenol** is centered on its role in proximity labeling, a technique that identifies proteins in close proximity to a protein of interest (POI). The general workflow involves genetically fusing the POI with a peroxidase enzyme like APEX2.

- Incubation: Cells expressing the APEX2-POI fusion protein are incubated with **Biotin-4-aminophenol**, which is cell-permeable.[8]

- Activation: A brief pulse of hydrogen peroxide (H_2O_2) is added to the cells.
- Radical Formation: The APEX2 enzyme uses H_2O_2 to oxidize the phenol moiety of **Biotin-4-aminophenol**, generating a short-lived (~1 ms) and highly reactive phenoxy radical.
- Covalent Labeling: Due to its short half-life, this radical diffuses only a small distance (labeling radius < 20 nm) and reacts with nearby proteins, forming a stable covalent bond with tyrosine residues.
- Enrichment and Analysis: The labeling reaction is quenched, cells are lysed, and the biotin-labeled proteins are captured and enriched using streptavidin-coated beads. The enriched proteins are then identified and quantified using mass spectrometry.

This process provides a "snapshot" of the protein composition of the microenvironment surrounding the protein of interest at a specific moment in time.

Experimental Protocol: APEX2-Mediated Proximity Labeling in Cultured Cells

This protocol is a representative example for using **Biotin-4-aminophenol** to label the proteomic neighborhood of a target protein fused to APEX2 in a human cell line like HeLa.[2][9]

1. Cell Culture and Preparation:

- Culture HeLa cells stably expressing the APEX2-fusion protein of interest in DMEM medium supplemented with 10% (v/v) fetal bovine serum.
- For experiments sensitive to serum components, it is recommended to starve the cells in serum-free DMEM for 4 hours before probe incubation.[2][9]

2. Labeling Reaction:

- Prepare a 500 μ M working solution of **Biotin-4-aminophenol** in the cell culture medium.
- Incubate the cells with the **Biotin-4-aminophenol** solution for 30 minutes to allow for probe uptake.[8]

- To initiate the labeling, add hydrogen peroxide (H_2O_2) to a final concentration of 500 μM - 1 mM and incubate for precisely 1 minute.[2][8][9]

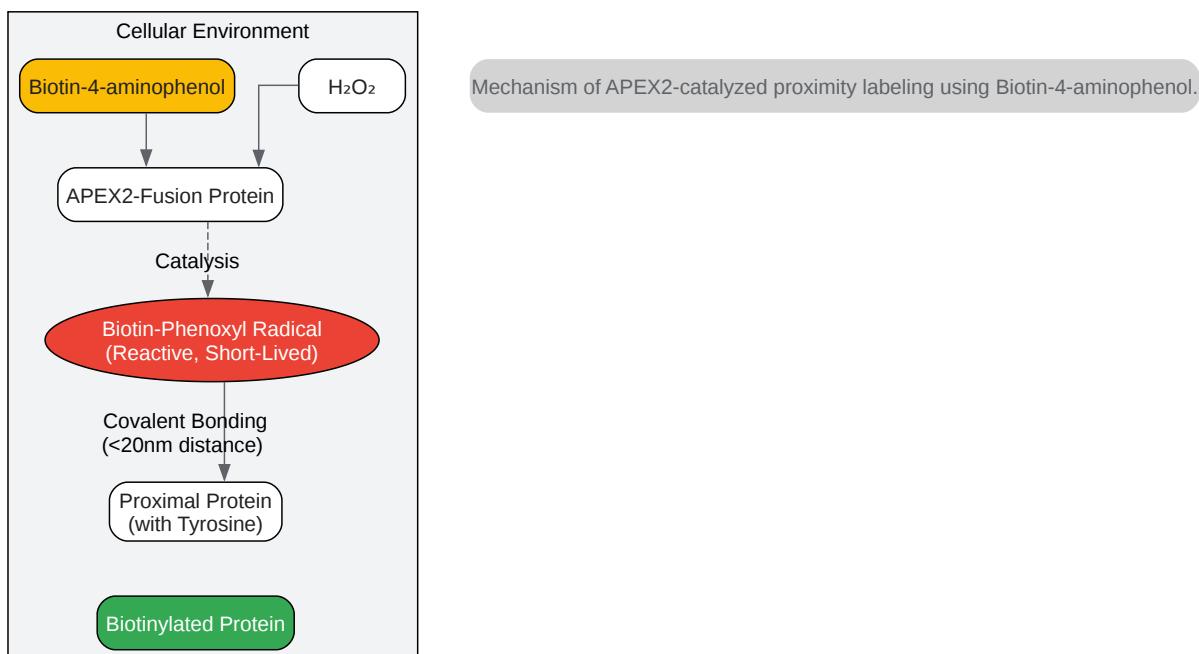
3. Quenching and Cell Lysis:

- Immediately stop the reaction by aspirating the medium and washing the cells three times with an ice-cold quenching buffer (e.g., DPBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM trolox).[2][9]
- Lyse the cells using an appropriate buffer (e.g., RIPA lysis buffer) containing protease and phosphatase inhibitors.
- Sonicate the cell lysate to shear genomic DNA and clarify the lysate by centrifugation at ~16,000 x g for 10 minutes at 4°C.[2][9]

4. Enrichment of Biotinylated Proteins:

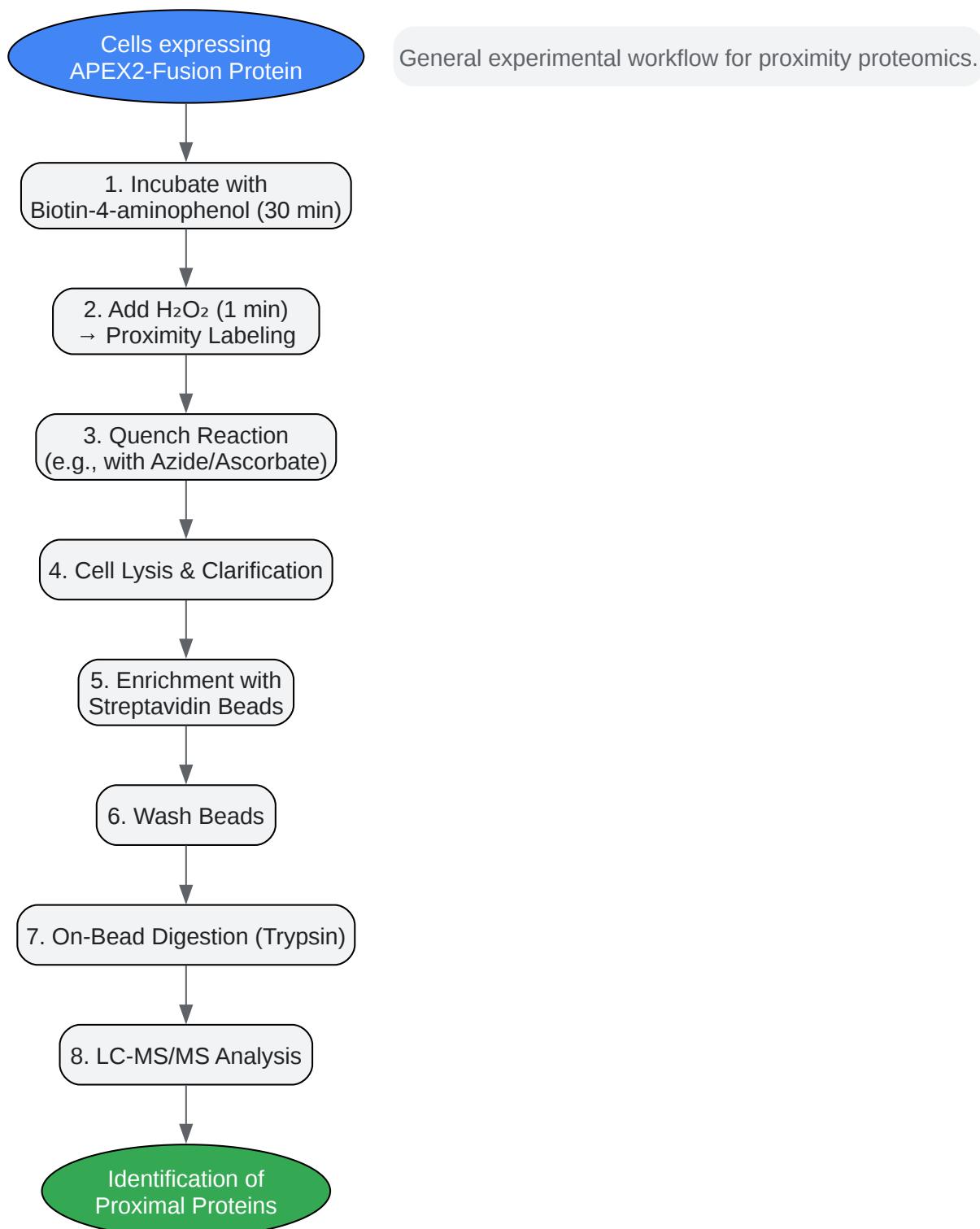
- Incubate the clarified cell lysate (e.g., 2.5 mg of total protein) with streptavidin-conjugated magnetic or agarose beads for several hours to overnight at 4°C with gentle rotation to capture the biotinylated proteins.[2][9]

5. Washing and Elution:


- Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with RIPA lysis buffer, 2 M urea, and finally an ammonium bicarbonate buffer.[2][9]
- Elute the bound proteins from the beads. For mass spectrometry, this is often achieved through on-bead digestion using trypsin.

6. Proteomic Analysis:

- The digested peptides are desalted and analyzed by nano LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify the proteins that were in proximity to the APEX2-fusion protein.[2][9]


Visualized Workflows

The following diagrams illustrate the key processes involving **Biotin-4-aminophenol**.

[Click to download full resolution via product page](#)

Caption: Mechanism of APEX2-catalyzed proximity labeling.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for proximity proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-4-aminophenol | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Biotin-4-aminophenol - MedChem Express [bioscience.co.uk]
- 5. Biotin-4-aminophenol, 901770-40-9 | BroadPharm [broadpharm.com]
- 6. mybiosource.com [mybiosource.com]
- 7. amsbio.com [amsbio.com]
- 8. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Biotin-4-aminophenol structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2762796#biotin-4-aminophenol-structure-and-molecular-weight\]](https://www.benchchem.com/product/b2762796#biotin-4-aminophenol-structure-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com